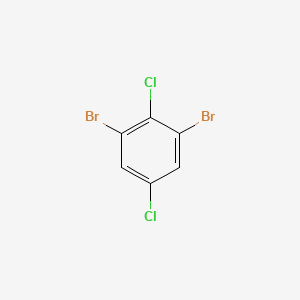

1,3-Dibromo-2,5-dichlorobenzene

Description

Significance within Halogenated Benzene (B151609) Chemistry

The significance of 1,3-Dibromo-2,5-dichlorobenzene in the broader context of halogenated benzene chemistry is rooted in its distinct structural and electronic characteristics. The presence of four halogen substituents, two bromine and two chlorine atoms, on the benzene ring creates a unique electronic environment that influences its reactivity and potential applications. This mixed halogenation pattern makes it an excellent model system for investigating halogen-halogen and halogen-aromatic interactions.

The electron-withdrawing nature of the bromine and chlorine atoms deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution reactions. This reactivity profile allows it to serve as a versatile building block in organic synthesis for the creation of more intricate molecules. For instance, it can participate in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Research Trajectories and Historical Development in Halogenated Aromatics

The study of halogenated aromatic compounds dates back to the 19th and early 20th centuries, driven by the dual forces of industrial demand for novel chemical intermediates and academic curiosity about the principles of aromatic substitution. Early research focused on understanding how to control the position of halogen atoms on the benzene ring, a concept known as regioselectivity. The development of various halogenation methods throughout the mid-20th century, including controlled halogenation and isomerization techniques, was crucial for the systematic synthesis of specific polyhalogenated benzenes like this compound.

The historical progression of research in this area has been instrumental in shaping our fundamental understanding of how multiple halogen substituents affect the stability and reactivity of aromatic compounds. This knowledge has paved the way for the development of new generations of halogenated compounds with tailored properties for a wide range of applications.

Overview of Academic Inquiry Focused on this compound

Academic research on this compound has primarily centered on its utility as a synthetic intermediate and as a model compound for studying chemical principles. Its unique substitution pattern allows for the investigation of selective reactions at different halogenated positions.

One of the main synthetic routes to this compound is through the direct bromination of 1,3-dichlorobenzene (B1664543) or related dichlorobenzene derivatives. This reaction is typically carried out using brominating agents like N-bromosuccinimide (NBS) or elemental bromine in solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH2Cl2) at mild temperatures. Another documented synthetic pathway starts from 2,5-dichloroaniline (B50420). chemicalbook.com

The compound undergoes various chemical transformations, making it a valuable tool for organic chemists. Key reactions include:

Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic aromatic substitution.

Coupling Reactions: It is a substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can be chemically modified through oxidation or reduction to yield different derivatives.

Due to these reactive capabilities, this compound has found use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H2Br2Cl2 |

| Molecular Weight | 304.79 g/mol |

| CAS Number | 81067-41-6 |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Purity | 98% - 99% |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.comstrem.combldpharm.com

Interactive Data Table: Properties of this compound

| Identifier | Value | Source |

| InChI | InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | nih.gov |

| InChIKey | HKKSDHKJUSSWAI-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=C(C=C(C(=C1Br)Cl)Br)Cl | nih.gov |

This interactive table allows for sorting and filtering of the chemical identifiers for this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-2,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKSDHKJUSSWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554676 | |

| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81067-41-6 | |

| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 1,3 Dibromo 2,5 Dichlorobenzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT studies on 1,3-Dibromo-2,5-dichlorobenzene are not found in the available search results. Research on similar halogenated benzene (B151609) derivatives has been conducted, but direct data for this specific isomer is absent.

Optimized Molecular Geometries and Conformational Analysis

Detailed studies on the optimized molecular geometry and conformational analysis of this compound using DFT are not available in the searched literature. Such studies would typically provide precise bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional structure.

Electronic Structure and Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique that provides information about the distribution of electron density within a molecule, including charge transfer interactions between orbitals. While the principles of NBO analysis are well-established, specific NBO studies for this compound have not been identified.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. mdpi.com Unfortunately, specific calculations of the HOMO-LUMO gap for this compound are not present in the available research. Studies on other low-bandgap copolymers highlight the importance of optimizing HOMO and LUMO levels for various applications. mdpi.com

Nonlinear Optical (NLO) Properties Studies

The investigation of nonlinear optical (NLO) properties is an active area of research for materials with potential applications in photonics and optoelectronics. Studies on other benzene derivatives have explored their NLO properties, often influenced by the introduction of various functional groups. nih.gov However, there is no specific data or research on the NLO properties of this compound in the provided search results.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used in computational chemistry to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. wikipedia.orgresearchgate.net This analysis provides valuable information about the local reactivity of different atoms within a compound. The application of Fukui functions to this compound has not been documented in the available literature.

Bond Dissociation Energies (BDE) and Thermochemical Stability Assessments

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. Computational methods can be used to calculate the BDE for specific bonds within a molecule, offering insights into its thermochemical stability. While there are general studies on the BDE of halogen-carbon bonds in benzene derivatives, specific BDE values for the C-Br and C-Cl bonds in this compound are not available.

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulation studies on this compound are not extensively available in peer-reviewed literature, the methodology remains a critical tool for investigating the behavior of such molecules in various environments. MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. For a molecule like this compound, this would involve the use of a classical force field, a set of parameters and equations that define the potential energy of the system, to simulate its behavior in condensed phases.

In a condensed phase (liquid or solid), molecules of this compound would be governed by a variety of non-covalent intermolecular interactions. MD simulations are ideally suited to explore the nature and strength of these forces, which dictate the material's bulk properties. The primary interactions would include:

Van der Waals Forces: These are ubiquitous, weak, short-range forces arising from temporary fluctuations in electron density.

Dipole-Dipole Interactions: The asymmetrical arrangement of electronegative bromine and chlorine atoms on the benzene ring likely imparts a net molecular dipole moment, leading to electrostatic interactions between molecules.

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules. This type of interaction is increasingly recognized as a significant directional force in the assembly of halogenated compounds.

π-π Stacking: The aromatic rings can interact through stacking, where the electron-rich π-systems are attracted to each other.

A qualitative summary of the expected intermolecular interactions is presented in Table 1.

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Description | Expected Significance |

|---|---|---|

| Van der Waals Forces | Non-specific attractive and repulsive forces. | High |

| Dipole-Dipole Interactions | Electrostatic attraction between permanent molecular dipoles. | Moderate |

| Halogen Bonding | Directional interaction involving bromine and chlorine atoms. | Moderate to High |

The conformation and stability of this compound can be significantly influenced by the surrounding solvent. MD simulations are used to model these solvent effects by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane).

Theoretical Vibrational Spectroscopy (e.g., FT-IR, FT-Raman)

Theoretical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for predicting and interpreting vibrational spectra. These calculations can provide the frequencies and intensities of the fundamental vibrational modes of a molecule, which correspond to the peaks observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.

For this compound, DFT calculations would be performed on an optimized molecular geometry. The results would yield a set of vibrational frequencies corresponding to specific atomic motions, such as C-H, C-C, C-Cl, and C-Br stretching, as well as various bending and deformation modes of the benzene ring.

Based on such analogous studies, a theoretical investigation of this compound would produce a table of calculated vibrational frequencies. An illustrative example of what such data would look like is provided in Table 2, with expected ranges for the key stretching vibrations.

Table 2: Illustrative Theoretical Vibrational Frequencies for Key Stretching Modes of this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the aromatic ring. |

| C-C Stretch | 1600 - 1400 | Stretching vibrations within the benzene ring. |

| C-Cl Stretch | 850 - 550 | Stretching of the carbon-chlorine bonds. |

These theoretical spectra are invaluable for assigning the bands in experimentally recorded spectra and for understanding the influence of the substituent pattern on the vibrational properties of the molecule.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 1,3-Dibromo-2,5-dichlorobenzene. It allows for the detailed analysis of the substitution pattern on the benzene (B151609) ring by examining the chemical shifts and coupling constants of the hydrogen and carbon nuclei.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound provides crucial information about the arrangement of the two hydrogen atoms on the aromatic ring. Due to the molecule's asymmetry, the two protons are in distinct chemical environments and are therefore non-equivalent. This results in two separate signals in the ¹H NMR spectrum.

The electronegativity of the halogen substituents (bromine and chlorine) influences the chemical shifts of the aromatic protons. slideshare.net These electron-withdrawing groups deshield the nearby protons, causing their signals to appear at a downfield (higher ppm) region of the spectrum. The precise chemical shifts are also affected by the specific solvent used for the analysis. docbrown.info

The interaction between the two non-equivalent protons leads to spin-spin coupling, which splits each signal into a doublet, according to the n+1 rule. docbrown.info The magnitude of the coupling constant (J-value) provides further structural information.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.6 - 7.8 | Doublet |

| H-6 | 7.4 - 7.6 | Doublet |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. The assignments are based on typical substituent effects.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. With six carbon atoms in the benzene ring, the ¹³C NMR spectrum will show distinct signals for each unique carbon environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 130 - 135 |

| C-3 | 120 - 125 |

| C-4 | 130 - 135 |

| C-5 | 130 - 135 |

| C-6 | 130 - 135 |

Note: These are predicted values. Actual experimental values may vary.

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is an indispensable analytical technique for the identification and quantification of this compound. It provides information about the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound. HRMS measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of the elemental formula of a compound. This is particularly important for halogenated compounds, as the isotopic patterns of bromine and chlorine provide a distinct signature.

The presence of two bromine atoms and two chlorine atoms in this compound results in a characteristic isotopic cluster in the mass spectrum. The relative abundances of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) can be used to confirm the number of each halogen atom in the molecule. HRMS can also be used for accurate quantification of the compound, even at low concentrations.

LC-MS and UPLC-MS Applications in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are widely used for the analysis of this compound in complex mixtures, such as environmental samples or reaction products. bldpharm.com These techniques combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

UPLC, with its use of smaller stationary phase particles, offers faster analysis times and higher resolution compared to conventional HPLC. youtube.com This is particularly advantageous when dealing with complex samples containing multiple halogenated compounds. In both LC-MS and UPLC-MS, the sample is first separated by the chromatography column, and the eluting components are then introduced into the mass spectrometer for detection and identification. This allows for the selective and sensitive analysis of this compound even in the presence of interfering substances.

Multistage Machine Learning Approaches for Halogenated Compound Recognition

The vast amount of data generated by modern mass spectrometry techniques has led to the development of machine learning approaches for automated data analysis. arxiv.org Multistage machine learning algorithms can be trained to recognize the characteristic features of halogenated compounds in mass spectral data. nih.govmdpi.com

These algorithms can learn to identify the specific isotopic patterns and fragmentation behaviors of compounds like this compound. nih.gov This automated recognition can significantly speed up the process of identifying known and unknown halogenated compounds in large datasets, such as those generated in metabolomics or environmental screening studies. nih.govacs.org The combination of tandem mass spectrometry with machine learning is a particularly powerful approach for the automated structural characterization of unknown compounds in complex mixtures. drugdiscoverynews.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for elucidating the molecular structure of compounds by probing their characteristic vibrational modes.

A detailed FT-IR spectroscopic analysis of this compound would provide a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its constituent bonds and functional groups. Although a published FT-IR spectrum with a full assignment of vibrational modes for this compound is not available, a hypothetical analysis would focus on identifying key vibrational regions.

The spectrum would be dominated by bands arising from the benzene ring and the carbon-halogen bonds. The C-H stretching vibrations of the two adjacent hydrogen atoms on the aromatic ring would be expected in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ range. The positions and intensities of these bands would be influenced by the heavy halogen substituents.

The most characteristic vibrations would be the C-Cl and C-Br stretching modes. C-Cl stretching absorptions are generally found in the 800-600 cm⁻¹ region, while the heavier C-Br bond would exhibit stretching frequencies at lower wavenumbers, typically in the 600-500 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the C-H, C-Cl, and C-Br bonds would populate the lower frequency "fingerprint" region of the spectrum.

A data table of expected FT-IR vibrational modes for this compound, based on general ranges for similar compounds, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretching | 3100 - 3000 |

| C=C Aromatic Stretching | 1600 - 1400 |

| C-H In-plane Bending | 1300 - 1000 |

| C-Cl Stretching | 800 - 600 |

| C-H Out-of-plane Bending | 900 - 675 |

| C-Br Stretching | 600 - 500 |

| Ring Deformations | Below 600 |

This table is predictive and not based on published experimental data for this compound.

FT-Raman spectroscopy provides complementary information to FT-IR. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. Specifically, the symmetric vibrations of the substituted benzene ring and the carbon-halogen bonds would be expected to show strong Raman scattering.

An FT-Raman spectrum of this compound would be particularly useful for identifying the C-Br and C-Cl symmetric stretching modes. The highly polarizable nature of the bromine atoms would likely lead to intense C-Br stretching signals. Analysis of the polarization of the Raman bands could further aid in the assignment of symmetric and asymmetric vibrational modes.

As with FT-IR, no specific experimental FT-Raman data for this compound has been found in the surveyed literature.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable information on the molecular geometry, as well as the nature of intermolecular interactions that govern the crystal packing.

A search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound itself. However, studies on various other halogenated benzene derivatives are abundant and provide a framework for what could be expected. A successful single-crystal X-ray diffraction experiment on this compound would yield precise bond lengths, bond angles, and torsion angles, confirming the substitution pattern and revealing any distortions from ideal benzene geometry caused by the bulky halogen substituents.

The crystalline structure of this compound would be expected to be significantly influenced by a variety of non-covalent interactions. Halogen bonding, a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, would likely play a crucial role. Specifically, Br···Cl, Br···Br, and Cl···Cl interactions could be anticipated.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is driven by different arrangements of molecules in the crystal lattice. It is plausible that this compound could exhibit polymorphism, with different polymorphs potentially displaying distinct physical properties. The study of polymorphism would require the screening of various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) and characterization of the resulting solid forms by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). To date, no studies on the polymorphism of this compound have been reported in the literature.

Derivatives and Advanced Materials Research

Structure-Reactivity Relationships in Derivative Formation

The reactivity of 1,3-Dibromo-2,5-dichlorobenzene is governed by the electronic effects of its halogen substituents. Both bromine and chlorine are electron-withdrawing groups, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. smolecule.com The specific positions of the halogens also influence the regioselectivity of reactions.

The difference in reactivity between the C-Br and C-Cl bonds is a critical aspect. The C-Br bond is generally more reactive than the C-Cl bond in many cross-coupling reactions, allowing for selective functionalization at the bromine-substituted positions. This differential reactivity is a powerful tool for synthetic chemists, enabling the stepwise introduction of different functional groups onto the aromatic ring.

Comparative Studies with Related Halogenated Benzene Analogs

In the broader context of halogenated aromatic compounds, the properties of this compound can be compared to its analogs. The type and position of the halogen atoms significantly influence the physical and chemical properties of the molecule.

For instance, in chromatographic separations, the retention time of halogenated benzenes generally increases with the size and polarizability of the halogen atom. Therefore, brominated benzenes have a longer retention time than chlorinated benzenes, which in turn have a longer retention time than fluorinated benzenes.

The table below provides a comparison of this compound with some of its related analogs.

| Compound Name | Molecular Formula | Key Differentiating Feature |

| This compound | C₆H₂Br₂Cl₂ | Contains both bromine and chlorine atoms. |

| 2,5-Dibromo-1,3-difluorobenzene | C₆H₂Br₂F₂ | Contains fluorine instead of chlorine. bldpharm.com |

| 1,3-Dibromo-2,5-dinitrobenzene | C₆H₂Br₂N₂O₄ | Contains nitro groups instead of chlorine. nih.gov |

The unique combination of four halogen substituents in this compound gives it a distinct set of properties and reactivity, making it a valuable and specific tool in the field of organic synthesis and materials science. smolecule.com

Role in Advanced Organic Synthesis and Material Science

This compound serves as a versatile building block and additive in several areas of chemical manufacturing, contributing to the development of complex molecules and materials with specific desired properties.

As an intermediate, this compound is utilized in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The presence of both bromine and chlorine atoms on the benzene ring provides multiple reactive sites that can be selectively functionalized, allowing for the construction of intricate molecular architectures. While specific commercial end-products derived from this compound are not extensively detailed in publicly available literature, its role as a foundational chemical scaffold is acknowledged. The differential reactivity of the C-Br and C-Cl bonds allows for sequential reactions, a key strategy in multi-step organic synthesis.

Halogenated compounds, particularly those containing bromine, are well-established as effective flame retardants. This compound can be incorporated into materials to enhance their fire resistance. The mechanism of action for brominated flame retardants typically involves the release of halogen radicals upon thermal decomposition. These radicals interfere with the combustion process in the gas phase by scavenging free radicals such as H• and OH•, which are essential for sustaining the flame. This interruption of the radical chain reaction slows down or extinguishes the fire. The presence of chlorine in the molecule can also contribute to this flame-retardant effect.

In the field of polymer science, this compound can be used as a monomer or an additive in the production of specialized polymers. Its integration into a polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and flame retardancy. The dibromo functionality allows it to be used in polymerization reactions, for example, in cross-coupling reactions to form carbon-carbon bonds and build polymer chains. The resulting halogenated polymers often exhibit high performance characteristics suitable for demanding applications in electronics, construction, and automotive industries.

Environmental Fate and Degradation Studies

The environmental persistence and potential degradation pathways of halogenated aromatic compounds are of significant interest due to their widespread use and potential for environmental contamination. While specific studies on this compound are limited, the environmental behavior of related polyhalogenated benzenes can provide insights into its likely fate. Halogenated compounds are known to persist in the environment due to their resistance to breakdown by soil bacteria.

Polyhalogenated benzenes are susceptible to photodegradation, a process driven by sunlight. The energy from ultraviolet (UV) radiation can induce the cleavage of the carbon-halogen bonds. In the case of this compound, the carbon-bromine bonds are generally more susceptible to photolytic cleavage than the carbon-chlorine bonds due to their lower bond energy. Photoreductive dehalogenation is a likely pathway, where a halogen atom is replaced by a hydrogen atom. This process can occur sequentially, leading to a series of less halogenated intermediates.

Potential Photodegradation Products of this compound

| Initial Compound | Potential Intermediate Products | Potential Final Products |

| This compound | Monobromo-dichlorobenzenes, Dibromo-monochlorobenzenes, Dichlorobenzenes, Monochlorobenzene | Benzene |

This table is illustrative of potential degradation pathways based on the study of related compounds and does not represent experimentally confirmed sequential degradation of this compound.

The specific transformation products will depend on various environmental factors such as the wavelength and intensity of light, the presence of photosensitizers, and the surrounding medium.

The microbial degradation of highly halogenated aromatic compounds is generally a slow process. Microorganisms, particularly bacteria, have evolved enzymatic pathways to break down some of these compounds. For polyhalogenated benzenes, both aerobic and anaerobic degradation pathways have been observed in related molecules.

Under aerobic conditions, the initial step often involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of halogenated catechols. These catechols can then undergo ring cleavage, eventually leading to mineralization.

Under anaerobic conditions, reductive dehalogenation is a more common initial step. In this process, the halogenated compound is used as an electron acceptor, and a halogen substituent is replaced by a hydrogen atom. This process tends to be more effective for more highly halogenated compounds. The resulting less-halogenated congeners may then be susceptible to further degradation by other microbial communities. For instance, studies on the microbial degradation of 1,3-dichlorobenzene (B1664543) have shown its metabolism via 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene to 3,5-dichlorocatechol, which is then cleaved. nih.govnih.gov While not directly studying this compound, this suggests a potential pathway for its microbial breakdown.

An in-depth examination of the chemical compound this compound reveals its significance in specialized scientific fields, particularly as a precursor in the synthesis of pharmacologically relevant molecules. While research into its direct environmental and biological impact is limited, its role in the development of targeted therapeutics underscores its importance.

Future Research Directions and Interdisciplinary Challenges

Development of Sustainable Synthetic Methodologies

The traditional synthesis of 1,3-dibromo-2,5-dichlorobenzene and other polyhalogenated aromatic hydrocarbons often relies on methods that employ harsh reagents, generate significant waste, and consume considerable energy. A paramount future research direction is the development of sustainable and green synthetic methodologies to mitigate these environmental concerns.

Current synthetic routes can involve multi-step processes, such as the diazotization of 2,5-dichloroaniline (B50420) followed by a Sandmeyer-type reaction, or direct bromination of 1,3-dichlorobenzene (B1664543) which may require stringent control to achieve the desired regioselectivity and avoid the formation of multiple isomers. nih.govlibretexts.org These methods often utilize hazardous reagents and produce waste streams that are difficult to treat.

Future research should focus on several key areas to enhance the sustainability of this compound synthesis:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or biodegradable solvents.

Energy Efficiency: Developing catalytic systems that operate under milder conditions (lower temperature and pressure) to reduce energy consumption. Microwave-assisted synthesis, for instance, has shown promise in accelerating organic reactions and could be explored for the halogenation of aromatic compounds. rsc.org

Renewable Feedstocks: Investigating the potential of using renewable resources as starting materials, although this remains a long-term challenge for this specific class of compounds.

The principles of green chemistry provide a framework for these research endeavors, aiming to create cleaner, more efficient, and economically viable processes for the production of this compound and related compounds. nih.gov

Exploration of Novel Catalytic Systems for Functionalization

The two bromine atoms in this compound are prime sites for functionalization, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, opening avenues to a vast array of more complex molecules. youtube.comyoutube.comyoutube.com Future research in this area will be critical for expanding the synthetic utility of this compound.

Palladium-catalyzed reactions, such as the Suzuki, Stille, Negishi, and Kumada couplings, are well-established methods for the functionalization of aryl halides. youtube.comyoutube.com However, there is a continuous drive to develop more efficient, selective, and sustainable catalytic systems.

Key areas for future exploration include:

Earth-Abundant Metal Catalysts: While palladium is highly effective, its high cost and low abundance are significant drawbacks. Research into catalysts based on more abundant and less toxic metals like iron, copper, nickel, and cobalt is a major focus. mdpi.com Developing robust pincer complexes and other advanced ligand systems for these metals could lead to catalysts with comparable or even superior activity to palladium systems.

Ligand Design: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. The design and synthesis of novel phosphine, N-heterocyclic carbene (NHC), and other specialized ligands can lead to catalysts with improved turnover numbers, broader substrate scope, and higher selectivity for reactions at one of the bromine atoms over the other.

Direct Arylation: Exploring direct C-H arylation reactions would be a significant advancement, as it would circumvent the need to pre-functionalize the coupling partner (e.g., as an organoboron or organotin reagent), leading to more atom- and step-economical syntheses. researchgate.net

The table below summarizes some of the key cross-coupling reactions and the potential for applying them to this compound with novel catalytic systems.

| Cross-Coupling Reaction | Typical Catalyst | Coupling Partner | Future Research Focus for this compound |

| Suzuki-Miyaura | Palladium | Organoboron Reagents | Development of Fe, Ni, or Cu-based catalysts; water-soluble ligands for greener reaction conditions. |

| Stille | Palladium | Organotin Reagents | Minimizing the use of toxic organotin reagents; developing tin-free coupling protocols. |

| Negishi | Palladium or Nickel | Organozinc Reagents | Improving functional group tolerance and air/moisture stability of catalysts. |

| Kumada | Palladium or Nickel | Grignard Reagents | Controlling reactivity to avoid side reactions; use of novel pincer ligands. mdpi.com |

| Buchwald-Hartwig Amination | Palladium | Amines | Expanding the scope to include a wider range of amines; catalysts for C-N bond formation at lower temperatures. youtube.com |

| Sonogashira | Palladium/Copper | Terminal Alkynes | Developing copper-free systems to avoid homocoupling; catalysts for direct alkynylation. youtube.com |

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions, improve yields, and ensure safety, a detailed understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Advanced in-situ spectroscopic techniques offer a powerful means to monitor chemical reactions in real-time, providing a "molecular video" of the transformation as it occurs. spectroscopyonline.commdpi.com

Applying these techniques to the synthesis and functionalization of this compound represents a significant future research direction. Traditional offline analysis methods, such as chromatography and NMR, are often time-consuming and may not capture the full picture of a dynamic reaction system.

In-situ monitoring can be particularly valuable for:

Halogenation Reactions: Tracking the progress of the bromination of 1,3-dichlorobenzene to ensure the reaction stops at the desired product and to minimize the formation of over-brominated or isomeric byproducts.

Organometallic Intermediate Formation: Reactions involving the formation of Grignard or organolithium reagents from this compound are often highly exothermic and sensitive to air and moisture. In-situ monitoring can help to control these reactions and understand the stability of the organometallic intermediates.

Catalytic Cycles: Elucidating the mechanism of cross-coupling reactions by observing the different oxidation states of the metal catalyst and the formation of key intermediates in the catalytic cycle. youtube.com

The table below outlines some suitable in-situ spectroscopic techniques and their potential applications in the study of this compound chemistry.

| Spectroscopic Technique | Information Provided | Potential Application |

| FTIR (ReactIR) | Vibrational modes of functional groups | Monitoring the disappearance of starting materials and the appearance of products in real-time; studying reaction kinetics. rsc.orgmdpi.com |

| Raman Spectroscopy | Vibrational modes, particularly for non-polar bonds | Complementary to FTIR; useful for monitoring reactions in aqueous media and for studying crystalline forms. |

| UV-Vis Spectroscopy | Electronic transitions | Monitoring the concentration of colored species, such as catalytic intermediates or charge-transfer complexes. researchgate.net |

| NMR Spectroscopy | Detailed structural information | Flow-NMR setups can provide real-time structural elucidation of reactants, intermediates, and products. |

| Mass Spectrometry (DART) | Molecular weight and fragmentation patterns | Direct Analysis in Real Time (DART) mass spectrometry can be used for the rapid, real-time detection of reaction components, including organometallic species. nih.gov |

Predictive Computational Models for Environmental Behavior and Toxicity

The widespread use of halogenated aromatic compounds has raised concerns about their persistence, bioaccumulation, and toxicity. wikipedia.org To proactively address these issues for this compound and its derivatives, the development of predictive computational models is a crucial interdisciplinary challenge. These in silico tools can help to estimate the environmental fate and potential toxicity of these compounds before they are synthesized on a large scale, guiding the design of safer and more environmentally benign molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. nih.govnih.gov

Future research in this area should focus on:

Developing Specific QSARs: Creating and validating QSAR models specifically for polyhalogenated benzenes to predict key toxicological endpoints such as carcinogenicity, endocrine disruption, and aquatic toxicity. nih.govnih.gov These models would be based on a range of molecular descriptors, including electronic, steric, and hydrophobic parameters.

Modeling Environmental Fate: Using computational models to predict the environmental distribution and persistence of this compound. nih.govfederalregister.gov This includes modeling its partitioning between air, water, soil, and sediment, as well as its potential for long-range transport.

Predicting Biodegradation Pathways: Computational methods can be used to predict the likelihood of microbial degradation and to identify potential metabolic byproducts, which may themselves be of environmental concern.

Integrating with Experimental Data: It is essential that computational models are developed and validated in close conjunction with experimental data to ensure their accuracy and predictive power.

The table below lists key environmental and toxicological parameters and how computational models can be applied to their prediction for this compound.

| Parameter | Description | Computational Modeling Approach |

| LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity and potential for bioaccumulation. | QSPR modeling based on molecular structure. |

| Persistence (Half-life) | Time taken for half of the compound to degrade in a specific environmental compartment. | Modeling of abiotic and biotic degradation pathways (e.g., hydrolysis, photolysis, microbial degradation). |

| Acute Toxicity (e.g., LC50) | Concentration causing mortality in 50% of a test population over a short period. | QSAR models based on descriptors like electronic properties and molecular size. nih.gov |

| Endocrine Disruption | Interference with the endocrine (hormone) system. | QSAR models predicting binding affinity to hormone receptors. nih.gov |

| Carcinogenicity | Potential to cause cancer. | QSAR models based on structural alerts and data from related compounds. |

Integration into Emerging Smart Materials and Devices

The unique electronic and structural properties of functionalized aromatic compounds make them attractive building blocks for a new generation of smart materials and electronic devices. aip.orgnih.gov The ability to selectively functionalize the this compound core opens up possibilities for creating novel molecules with tailored properties for specific applications.

Future research should explore the integration of derivatives of this compound into:

Organic Electronics: The introduction of conjugated moieties through cross-coupling reactions could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of the benzene (B151609) ring can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials. aip.orgnih.govnih.gov

Sensors: By attaching specific recognition units to the benzene core, it may be possible to create chemosensors for the detection of specific analytes. The electronic properties of the core could be modulated upon binding of the target analyte, leading to a measurable optical or electronic signal.

Smart Polymers: Incorporating functionalized this compound units into polymer backbones could lead to materials with tunable properties. For example, the high halogen content could impart flame retardant properties, while the introduction of other functional groups could be used to create polymers that respond to external stimuli such as light, heat, or pH.

Liquid Crystals: The rigid, planar structure of the benzene ring is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic groups, derivatives of this compound could be investigated for their potential as components of liquid crystal displays and other optical technologies.

The successful integration of this compound into advanced materials will require a highly interdisciplinary approach, combining the expertise of synthetic organic chemists, materials scientists, physicists, and engineers.

Q & A

Q. What are common synthetic routes for preparing 1,3-dibromo-2,5-dichlorobenzene?

A widely used method involves sequential halogenation of benzene derivatives. For example, bromination of 2,5-dichlorobenzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) can yield the target compound. Alternatively, cross-coupling reactions using Grignard reagents (e.g., iPrMgCl·LiCl in THF) followed by halogenation steps may be employed . Purification often involves recrystallization from non-polar solvents or column chromatography.

Q. How can the purity and structural identity of this compound be validated?

- Gas Chromatography (GC): Assess purity (>95% threshold) using GC with flame ionization detection .

- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns via ¹H/¹³C NMR, focusing on coupling constants and chemical shifts for bromine/chlorine substituents.

- Mass Spectrometry (MS): Verify molecular weight (M⁺ = 314.78 g/mol) and isotopic patterns using high-resolution MS .

Q. What safety protocols are critical when handling halogenated aromatic compounds?

- Ventilation: Use fume hoods to avoid inhalation of toxic fumes.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal: Follow guidelines for halogenated waste, as improper disposal may release hazardous byproducts .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of halogenated benzenes?

Deuterated derivatives (e.g., this compound-d₃) enable tracking of reaction pathways via kinetic isotope effects (KIEs). For synthesis, bromination of deuterated precursors (e.g., C₆D₆) under controlled conditions ensures >98% isotopic enrichment . Applications include studying metabolic degradation or environmental persistence using LC-MS/MS.

Q. What challenges arise in crystallographic refinement of halogenated benzene derivatives?

- Disorder in Halogen Positions: High electron density of bromine/chlorine can cause positional ambiguity. Use restraints in refinement software (e.g., SHELXL) to stabilize geometry.

- Thermal Motion: Anisotropic displacement parameters (ADPs) must be modeled carefully, especially for heavy atoms.

- Validation Metrics: Acceptable R-factors (R₁ < 0.05, wR₂ < 0.10) and a goodness-of-fit (S) close to 1.0 are critical .

Q. How can conflicting antimicrobial activity data for halogenated aromatics be resolved?

Contradictions often stem from assay variability (e.g., MIC vs. disk diffusion methods). Standardize protocols:

- Strain Selection: Use ATCC-certified bacterial/fungal strains.

- Solubility Controls: Ensure compounds are dissolved in DMSO (<1% v/v) to avoid solvent toxicity.

- Positive/Negative Controls: Include chloramphenicol and solvent blanks. Cross-validate with computational docking studies to correlate activity with halogen positioning .

Q. What strategies optimize regioselectivity in electrophilic substitution of polyhalogenated benzenes?

- Directing Groups: Introduce temporary substituents (e.g., -NO₂) to steer bromination/chlorination.

- Catalytic Systems: Use Pd-catalyzed C-H activation for selective functionalization.

- Computational Modeling: DFT calculations predict activation energies for competing pathways, guiding experimental design .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Halogenated Benzene Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| R-factor (R₁) | 0.029 | |

| wR-factor (wR₂) | 0.074 | |

| θ Range (°) | 3.0–27.5 | |

| Isotropic Displacement (Ų) | 0.02–0.05 (Br/Cl) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.